An In-depth Technical Guide to the Synthesis and Properties of 4-(1H-Benzimidazol-2-yl)aniline
An In-depth Technical Guide to the Synthesis and Properties of 4-(1H-Benzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological potential of 4-(1H-Benzimidazol-2-yl)aniline. This compound serves as a pivotal scaffold in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents.
Synthesis
The primary and most widely cited method for the synthesis of 4-(1H-Benzimidazol-2-yl)aniline is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid, at elevated temperatures.
Experimental Protocol
A detailed experimental protocol for the synthesis of 4-(1H-Benzimidazol-2-yl)aniline is as follows:
Materials:
-
p-Aminobenzoic acid
-
o-Phenylenediamine
-
o-Phosphoric acid
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is refluxed in o-phosphoric acid (60 mL) at a temperature of 180-200°C.
-
The reaction progress is monitored, and upon completion, the mixture is allowed to cool to approximately 50°C.
-
The cooled reaction mixture is then carefully poured onto crushed ice.
-
Neutralization is achieved by the slow addition of a 10% sodium hydroxide solution until the pH is just alkaline, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with excess 10% sodium hydroxide solution, followed by water.
-
The crude product is then dried and recrystallized from ethanol to yield pure 4-(1H-Benzimidazol-2-yl)aniline.[1]
Logical Workflow for the Synthesis of 4-(1H-Benzimidazol-2-yl)aniline:
Caption: Flowchart of the synthesis of 4-(1H-Benzimidazol-2-yl)aniline.
Physicochemical Properties
The physicochemical properties of 4-(1H-Benzimidazol-2-yl)aniline have been characterized using various analytical techniques. A summary of this data is presented in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Melting Point | 235-237 °C | [1] |
| Appearance | Solid |
Spectroscopic Data
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3430 | N-H stretch (benzimidazole) | [1] |
| 3350, 3217 | N-H stretch (aminophenyl) | [1] |
| 3061 | C-H stretch (aromatic) | [1] |
| 1629 | C=N stretch | [1] |
| 1605 | C=C stretch (aromatic) | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 12.46 | br. s | 1H | NH (benzimidazole) | [1] |
| 7.79 | d, J = 8.4 Hz | 2H | H3', H5' (aminophenyl) | [1] |
| 7.46 | m | 2H | H4, H7 (benzimidazole) | [1] |
| 7.08 | m | 2H | H5, H6 (benzimidazole) | [1] |
| 6.63 | d, J = 8.4 Hz | 2H | H2', H6' (aminophenyl) | [1] |
| 5.58 | s | 2H | NH₂ (aminophenyl) | [1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Reference |
| 152.68 | [1] |
| 151.59 | [1] |
| 135.78 | [1] |
| 129.32 | [1] |
| 123.50 | [1] |
| 114.14 | [1] |
| 113.05 | [1] |
Mass Spectrometry (MS):
| m/z | Relative Intensity (%) | Assignment | Reference |
| 210 | 17 | [M+H]⁺ | [1] |
| 209 | 100 | [M]⁺ | [1] |
| 208 | 48 | [M-H]⁺ | [1] |
| 181 | 12 | [1] | |
| 118 | 16 | [1] |
Properties and Pharmacological Potential
4-(1H-Benzimidazol-2-yl)aniline is a key building block in the development of novel therapeutic agents due to the versatile biological activities exhibited by the benzimidazole scaffold.[2] This core structure is a bioisostere of naturally occurring purines, allowing its derivatives to interact with various biological targets.[2]
Anti-HCV Activity
Derivatives of 4-(1H-Benzimidazol-2-yl)aniline have shown significant potential as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[3] This enzyme is crucial for the replication of the viral RNA genome. Non-nucleoside inhibitors, a class to which many benzimidazole derivatives belong, bind to allosteric sites on the NS5B polymerase, leading to a conformational change that inhibits its enzymatic activity and blocks viral replication.[3]
Simplified Signaling Pathway of HCV NS5B Polymerase Inhibition:
Caption: Inhibition of HCV replication via NS5B polymerase targeting.
Anticancer Activity
The benzimidazole scaffold, and by extension derivatives of 4-(1H-Benzimidazol-2-yl)aniline, is a prominent feature in many anticancer agents. These compounds have been shown to act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[4] For instance, derivatives have been synthesized that show inhibitory activity against various cancer-related protein kinases.[5] Furthermore, some benzimidazole derivatives have demonstrated the ability to overcome drug resistance in cancer cells, for example, by inducing apoptosis in imatinib-resistant chronic myeloid leukemia cells.
Other Biological Activities
Beyond anti-HCV and anticancer applications, derivatives of 4-(1H-Benzimidazol-2-yl)aniline have been explored for a range of other therapeutic purposes, including as:
-
Glycogen Phosphorylase Inhibitors: For potential applications in the management of type 2 diabetes.[6]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.
-
Anti-inflammatory Agents: Demonstrating potential in reducing inflammation.[2]
Conclusion
4-(1H-Benzimidazol-2-yl)aniline is a synthetically accessible and highly versatile molecule that serves as a foundational scaffold in medicinal chemistry. Its straightforward synthesis and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest for researchers and drug development professionals. The continued exploration of novel derivatives based on this core structure holds considerable promise for the development of new and effective therapies for a wide range of diseases.
References
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. ijrpc.com [ijrpc.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
